molecular formula C14H26N4O5 B14198388 N-(6-Aminohexanoyl)-L-alanyl-L-alanylglycine CAS No. 920281-85-2

N-(6-Aminohexanoyl)-L-alanyl-L-alanylglycine

Cat. No.: B14198388
CAS No.: 920281-85-2
M. Wt: 330.38 g/mol
InChI Key: MXGVFGZNIRRZLB-UWVGGRQHSA-N
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Description

N-(6-Aminohexanoyl)-L-alanyl-L-alanylglycine is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an aminohexanoyl group attached to a tripeptide consisting of L-alanine and glycine residues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Aminohexanoyl)-L-alanyl-L-alanylglycine typically involves the stepwise coupling of amino acids using standard peptide synthesis techniques. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The aminohexanoyl group is introduced through an amidation reaction with hexanoic acid. The protected amino acids are then sequentially coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the peptide bonds. After the synthesis is complete, the protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that allow for high-throughput synthesis of peptides. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support. The use of automated systems ensures reproducibility and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-Aminohexanoyl)-L-alanyl-L-alanylglycine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The peptide bonds can be reduced to form amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(6-Aminohexanoyl)-L-alanyl-L-alanylglycine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

    Biology: The compound can be used in studies of protein-protein interactions and enzyme-substrate specificity.

    Industry: The compound can be used in the production of biomaterials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-(6-Aminohexanoyl)-L-alanyl-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminohexanoyl group may enhance the binding affinity of the peptide to its target, while the peptide backbone can interact with the active site of enzymes or receptors. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Aminohexanoyl)-6-aminohexanoic acid: This compound is structurally similar but lacks the peptide backbone.

    N-(6-Aminohexanoyl) Lenalidomide Hydrochloride: A derivative of Lenalidomide, used in pharmaceutical applications.

Uniqueness

N-(6-Aminohexanoyl)-L-alanyl-L-alanylglycine is unique due to its specific combination of an aminohexanoyl group and a tripeptide backbone. This structure provides distinct chemical and biological properties that are not observed in simpler compounds like N-(6-Aminohexanoyl)-6-aminohexanoic acid.

Properties

CAS No.

920281-85-2

Molecular Formula

C14H26N4O5

Molecular Weight

330.38 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-(6-aminohexanoylamino)propanoyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C14H26N4O5/c1-9(13(22)16-8-12(20)21)18-14(23)10(2)17-11(19)6-4-3-5-7-15/h9-10H,3-8,15H2,1-2H3,(H,16,22)(H,17,19)(H,18,23)(H,20,21)/t9-,10-/m0/s1

InChI Key

MXGVFGZNIRRZLB-UWVGGRQHSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)CCCCCN

Canonical SMILES

CC(C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CCCCCN

Origin of Product

United States

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